molecular formula C18H10BrFN4O2S B2942012 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile CAS No. 477298-07-0

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile

Cat. No.: B2942012
CAS No.: 477298-07-0
M. Wt: 445.27
InChI Key: FMODYQSZTREEIZ-FMIVXFBMSA-N
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Description

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a bromophenyl group, a fluoro-nitrophenyl group, and an acrylonitrile moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with a fluoro-nitrophenyl amine through a condensation reaction, often facilitated by a base such as potassium carbonate.

    Acrylonitrile Introduction: The final step involves the addition of the acrylonitrile group via a Knoevenagel condensation reaction, using a suitable aldehyde and a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Studies often focus on its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile depends on its specific application. In biological systems, it may act by binding to and inhibiting enzymes or receptors, thereby disrupting normal cellular processes. For example, it could inhibit kinase enzymes involved in cell signaling pathways, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
  • (E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile

Uniqueness

Compared to similar compounds, (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN4O2S/c19-13-3-1-11(2-4-13)17-10-27-18(23-17)12(8-21)9-22-16-7-14(24(25)26)5-6-15(16)20/h1-7,9-10,22H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMODYQSZTREEIZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)[N+](=O)[O-])F)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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